molecular formula C25H29NO6 B12206756 (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

Cat. No.: B12206756
M. Wt: 439.5 g/mol
InChI Key: SAVBEKSNAVPYJG-JMESJSMXSA-N
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Description

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities and is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through a series of organic reactions. One efficient method involves the use of bis(2-methoxyethyl)ether and molecular oxygen to promote intramolecular acceptorless dehydrogenative coupling. This approach is simple, efficient, and clean, and does not require an external initiator, catalyst, or additive .

Industrial Production Methods

For industrial production, the scalability of the synthetic route is crucial. The method mentioned above has been demonstrated to be applicable on a gram-scale, indicating its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Reagents such as or (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The unique combination of functional groups in This compound provides it with distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the benzofuran core, allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H29NO6/c1-29-15-13-26(14-16-30-2)17-20-21(27)12-11-19-24(28)23(32-25(19)20)10-6-8-18-7-4-5-9-22(18)31-3/h4-12,27H,13-17H2,1-3H3/b8-6+,23-10-

InChI Key

SAVBEKSNAVPYJG-JMESJSMXSA-N

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O

Origin of Product

United States

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